3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
Description
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a heterocyclic benzamide derivative characterized by a benzothiazole moiety linked to a phenyl group and a sulfonamide-functionalized azepane ring. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in antimicrobial and anticancer agents . This compound’s structural complexity suggests applications in drug discovery, though its specific pharmacological profile remains understudied.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(20-8-7-9-22(18-20)34(31,32)29-16-5-1-2-6-17-29)27-21-14-12-19(13-15-21)26-28-23-10-3-4-11-24(23)33-26/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRIJJXETSRCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The azepane ring is introduced via sulfonylation, where azepane is reacted with a sulfonyl chloride to form the azepan-1-ylsulfonyl group.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfonylated azepane and benzamide through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or benzamide moieties, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzothiazole substituents, sulfonamide groups, or benzamide linkages. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights
Structural Impact on Activity :
- The azepane sulfonyl group in the target compound may improve solubility and membrane permeability compared to simpler benzothiazole analogs like 2-BTBA .
- Fluorination (as in 2-BTFBA) enhances polarity and optical properties, suggesting that electron-withdrawing groups on the benzamide could benefit the target compound’s functionality .
Physicochemical Properties: Substitution of the phenyl group with thiazole (as in ’s analog) may reduce π-π stacking interactions critical for target binding . Bulky substituents (e.g., phenoxyphenyl in ’s compound) could hinder solubility but improve selectivity .
Biological Activity
3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound with potential therapeutic applications. It features a unique combination of functional groups that may contribute to its biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is C20H21N3O3S2, with a molar mass of approximately 415.53 g/mol. The compound is characterized by its azepane sulfonyl group, a benzothiazole moiety, and a benzamide structure, which may enhance its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molar Mass | 415.53 g/mol |
| CAS Number | 690247-68-8 |
Antimicrobial Properties
Research has indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes .
Anticancer Activity
The benzothiazole moiety is known for its anticancer properties. Studies have demonstrated that compounds with this structure can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. In vitro experiments showed that similar compounds could reduce viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation or cell growth.
- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells by activating apoptotic pathways.
Case Studies
- Antimicrobial Testing : A series of tests were conducted on synthesized derivatives of benzothiazole and sulfonamide to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies on MCF-7 and HeLa cells treated with this compound showed a dose-dependent decrease in cell viability after 24 hours of exposure, suggesting potential for further development as an anticancer agent.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide?
The synthesis involves multi-step reactions, typically starting with sulfonylation of the azepane moiety followed by coupling with the benzothiazole-phenylamine derivative. Key steps include:
- Sulfonylation : Reaction of azepane with a sulfonyl chloride under basic conditions (e.g., NaOH in DMF) to form the azepane-sulfonyl intermediate .
- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonylazepane group to the benzamide core .
- Benzothiazole Integration : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 4-(1,3-benzothiazol-2-yl)phenyl group .
Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) are critical for yield improvement. Purity is monitored via TLC and HPLC .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions, including the azepane ring (δ 1.5–2.5 ppm) and benzothiazole protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced: What methodologies are used to investigate its mechanism of action in enzyme modulation?
Advanced studies focus on:
- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR, VEGFR) or sulfotransferases using fluorogenic substrates. IC values are derived from dose-response curves .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to target proteins .
- Molecular Dynamics (MD) Simulations : Predict binding stability in enzyme active sites (e.g., benzothiazole interactions with hydrophobic pockets) .
Advanced: How are structure-activity relationships (SARs) explored for derivatives of this compound?
SAR studies involve:
- Analog Synthesis : Modifying the azepane ring (e.g., substituting with piperidine) or benzothiazole moiety (e.g., adding methyl/methoxy groups) .
- Biological Screening : Testing analogs in cytotoxicity (MTT assay) or enzyme inhibition models. For example, replacing the sulfonamide with a carbonyl group reduces activity by ~40%, highlighting the sulfonyl group’s role .
- 3D-QSAR Models : CoMFA or CoMSIA analyses correlate substituent electronic properties with activity .
Advanced: How are contradictions in biological data resolved (e.g., divergent IC50_{50}50 values across studies)?
Discrepancies arise from assay conditions or compound variants. Resolution strategies include:
- Standardized Protocols : Repeating assays under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Analytical Re-evaluation : Using LC-MS to verify compound identity and purity (>95%) .
- Meta-Analysis : Comparing data across studies with similar cell lines (e.g., HepG2 vs. MCF-7) .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Studies : Administering the compound intravenously (IV) or orally to assess bioavailability (AUC), half-life (t), and tissue distribution .
- Toxicology Profiling : Measuring liver enzymes (ALT/AST) and renal function (creatinine) after 14-day dosing .
- Metabolite Identification : Using LC-MS/MS to detect phase I/II metabolites in plasma .
Advanced: How can computational approaches predict off-target interactions?
- Ligand-Based Virtual Screening : Compare the compound’s pharmacophores against databases like ChEMBL to identify potential off-targets (e.g., serotonin receptors) .
- Docking Studies : AutoDock Vina assesses binding to non-target proteins (e.g., cytochrome P450 isoforms) .
- Machine Learning : Train models on Tox21 data to predict hepatotoxicity or cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
